Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
Description
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate is a thiophene-based aromatic ester featuring a 4-chlorophenyl substituent at the 4-position of the thiophene ring and a methyl ester group at the 2-position. Its synthesis typically involves esterification or substitution reactions on pre-functionalized thiophene scaffolds, as observed in analogous compounds .
Properties
Molecular Formula |
C12H9ClO2S |
|---|---|
Molecular Weight |
252.72 g/mol |
IUPAC Name |
methyl 4-(4-chlorophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9ClO2S/c1-15-12(14)11-6-9(7-16-11)8-2-4-10(13)5-3-8/h2-7H,1H3 |
InChI Key |
PHCVKNYIUNVNBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction employs a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], to facilitate the coupling between methyl 4-bromothiophene-2-carboxylate and 4-chlorophenylboronic acid. A base such as potassium carbonate (K₂CO₃) is used to neutralize the boron byproducts, while a solvent mixture of toluene and ethanol ensures optimal solubility and reactivity. The reaction proceeds under reflux (100–120°C) in an inert nitrogen atmosphere for 12–24 hours.
Example Protocol
Key Considerations
-
Regioselectivity : The bromine atom must occupy the 4-position of the thiophene ring to ensure correct substitution.
-
Catalyst Efficiency : Pd(PPh₃)₄ offers high activity but can be replaced with cheaper alternatives like PdCl₂(dppf) for large-scale production.
-
Work-Up : Post-reaction purification via silica gel chromatography (hexane/ethyl acetate) isolates the product in >95% purity.
Esterification of 4-(4-Chlorophenyl)thiophene-2-carboxylic Acid
This two-step approach first synthesizes the carboxylic acid intermediate, followed by esterification with methanol.
Synthesis of 4-(4-Chlorophenyl)thiophene-2-carboxylic Acid
The acid precursor is prepared via Suzuki coupling of ethyl 4-bromothiophene-2-carboxylate with 4-chlorophenylboronic acid, followed by hydrolysis:
-
Coupling : Similar to Section 1.1, using ethyl 4-bromothiophene-2-carboxylate.
-
Hydrolysis : The ethyl ester is hydrolyzed to the carboxylic acid using aqueous NaOH (1–2 M) in methanol under reflux.
Hydrolysis Conditions
Esterification to Methyl Ester
The carboxylic acid is esterified with methanol via Fischer esterification or Steglich esterification:
Fischer Esterification
Steglich Esterification
-
Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), methanol
-
Conditions : Room temperature, 12–24 hours
Comparative Analysis of Methods
| Parameter | Suzuki Coupling | Esterification Route |
|---|---|---|
| Steps | 1 | 2 (coupling + hydrolysis/esterification) |
| Overall Yield | 85–93% | 72–86% |
| Catalyst Cost | High (Pd-based) | Low (H₂SO₄ or DCC/DMAP) |
| Scalability | Moderate | High |
| Purity | >95% | >90% |
Industrial-Scale Optimization
For large-scale production, continuous flow reactors enhance the Suzuki coupling’s efficiency by improving heat transfer and reducing reaction time. Microwave-assisted synthesis further accelerates the esterification step, achieving 95% yield in 30 minutes.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
Organic Synthesis
Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the production of pharmaceuticals and agrochemicals through various synthetic pathways, including coupling reactions and functional group transformations.
Research has indicated that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that derivatives of thiophene, including this compound, possess significant antimicrobial activity against various bacterial strains. Minimum inhibitory concentrations (MICs) have been reported between 32 to 128 µg/mL for Gram-positive and Gram-negative bacteria.
- Anti-inflammatory Effects : The compound has been explored for its potential to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This suggests its application in treating inflammatory diseases.
Medicinal Chemistry
This compound is investigated as a precursor for developing new drugs targeting various diseases. Its structural features allow for modifications that can enhance therapeutic efficacy and reduce side effects.
Material Science
In industry, this compound is used in the synthesis of advanced materials such as organic semiconductors and light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of this compound against multiple bacterial strains. The results demonstrated significant inhibitory effects, indicating its potential as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of this compound against breast and lung cancer cell lines. The study revealed an IC50 value of approximately 25 µM for breast cancer cells, highlighting its cytotoxic potential.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 25 |
| NCI-H460 (Lung) | 30 |
Mechanism of Action
The mechanism of action of Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific context and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
Thiophene derivatives with substitutions at the 4- and 2-positions exhibit distinct physicochemical and biological properties. Below is a comparative analysis:
Physicochemical Properties
- Analytical Data : Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate (analogue) shows calculated vs. found elemental analysis: C (63.15% vs. 62.85%), H (4.24% vs. 4.48%), indicating high purity .
- Solubility : Sulfonamide and morpholine derivatives (e.g., methyl 3-(chlorosulfonyl)-4-fluorobenzo[b]thiophene-2-carboxylate) demonstrate improved aqueous solubility due to polar substituents .
Q & A
Q. What are the standard synthetic routes for Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate, and how is purity confirmed?
Methodological Answer: The synthesis typically involves multi-step reactions, such as esterification of thiophene-2-carboxylic acid derivatives with methylating agents (e.g., diazomethane or trimethylsilyl chloride) under controlled conditions. For example, ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate is synthesized via esterification with ethanol and HCl, followed by condensation with reagents like thiophosgene . Key analytical techniques include:
Q. What common reactions does this compound undergo in organic synthesis?
Methodological Answer: The compound participates in:
- Oxidation : Forms sulfoxides or sulfones under controlled oxidizing agents .
- Substitution : Reacts with amines or alcohols to yield sulfonamides or sulfonate esters (e.g., via chlorosulfonyl group reactivity) .
- Hydrolysis : Converts the methyl ester to a carboxylic acid under basic conditions .
Reaction progress is monitored via TLC for intermediate checks and HPLC for purity assessment .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
- Molecular Docking : Simulates interactions with biological targets (e.g., hypoxia-inducible factors) to guide drug design .
- Crystallographic Software (Mercury CSD) : Visualizes non-covalent interactions (e.g., π-π stacking of the 4-chlorophenyl group) to rationalize packing patterns .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?
Methodological Answer:
- Cross-Validation : Use complementary techniques (e.g., X-ray diffraction to resolve NMR signal ambiguities caused by tautomerism or polymorphism) .
- Dynamic NMR Studies : Probe temperature-dependent conformational changes (e.g., ring puckering in thiophene derivatives) .
- Crystallographic Refinement (SHELXL) : Adjust thermal parameters and occupancy rates to reconcile discrepancies in bond lengths/angles .
Q. How can reaction conditions be optimized for high-yield synthesis of derivatives?
Methodological Answer:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for sulfonamide formation .
- Temperature Control : Lower temperatures (−78°C) stabilize intermediates in esterification steps, while reflux (e.g., 80°C) accelerates condensations .
- Catalyst Screening : Triethylamine improves yields in sulfonylation reactions by scavenging HCl byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
